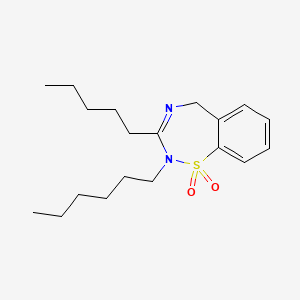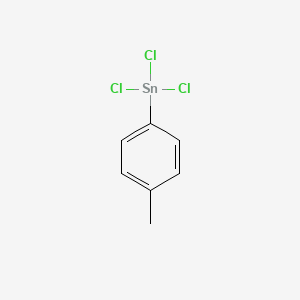
2,5-Dihydro-2-hexyl-3-pentyl-1,2,4-benzothiadiazepine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-3-pentyl-5H-1 is an organic compound that belongs to the class of alkanes Alkanes are saturated hydrocarbons consisting of carbon and hydrogen atoms arranged in a tree structure in which all the carbon-carbon bonds are single bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-3-pentyl-5H-1 can be achieved through several methods, including:
-
Alkylation of Alkanes: : This method involves the reaction of a primary alkyl halide with a suitable alkane in the presence of a strong base such as sodium hydride. The reaction typically occurs under mild conditions and results in the formation of the desired alkane.
-
Hydrogenation of Alkenes: : Another method involves the hydrogenation of alkenes. This process requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the alkene to the corresponding alkane.
Industrial Production Methods
In an industrial setting, the production of 2-hexyl-3-pentyl-5H-1 can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyl-3-pentyl-5H-1 can undergo various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Although 2-hexyl-3-pentyl-5H-1 is already a saturated hydrocarbon, it can undergo reduction reactions to form smaller alkanes. This process typically requires strong reducing agents such as lithium aluminum hydride.
-
Substitution: : Halogenation is a common substitution reaction for alkanes. In the presence of halogens such as chlorine or bromine and under UV light, 2-hexyl-3-pentyl-5H-1 can form alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), Bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, Aldehydes, Carboxylic acids
Reduction: Smaller alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
2-Hexyl-3-pentyl-5H-1 has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkane reactivity and mechanisms of chemical reactions involving alkanes.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of long-chain hydrocarbons in biological systems.
Medicine: Research into the potential therapeutic applications of long-chain hydrocarbons, including their use as drug delivery agents.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals due to its stability and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of 2-hexyl-3-pentyl-5H-1 primarily involves its interaction with other molecules through van der Waals forces. These interactions are relatively weak but significant in the context of its applications in lubrication and as a hydrophobic agent. The long carbon chain allows for extensive surface contact with other molecules, enhancing its effectiveness in these roles.
Comparación Con Compuestos Similares
Similar Compounds
Hexane: A shorter chain alkane with similar chemical properties but lower boiling point and different applications.
Pentane: Another shorter chain alkane, used primarily as a solvent and in the production of polystyrene.
Decane: A longer chain alkane with higher boiling point and used in similar applications as 2-hexyl-3-pentyl-5H-1.
Uniqueness
2-Hexyl-3-pentyl-5H-1 is unique due to its specific carbon chain length, which provides a balance between volatility and stability. This makes it particularly useful in applications requiring a stable, hydrophobic compound with moderate boiling point.
Propiedades
Número CAS |
47328-55-2 |
|---|---|
Fórmula molecular |
C19H30N2O2S |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-hexyl-3-pentyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C19H30N2O2S/c1-3-5-7-11-15-21-19(14-8-6-4-2)20-16-17-12-9-10-13-18(17)24(21,22)23/h9-10,12-13H,3-8,11,14-16H2,1-2H3 |
Clave InChI |
NKKCMMTTWVGXCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(=NCC2=CC=CC=C2S1(=O)=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)

![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)

![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)



![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)
